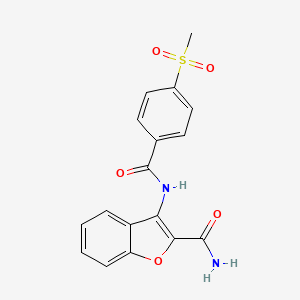

3-(4-(Methylsulfonyl)benzamido)benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

3-[(4-methylsulfonylbenzoyl)amino]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O5S/c1-25(22,23)11-8-6-10(7-9-11)17(21)19-14-12-4-2-3-5-13(12)24-15(14)16(18)20/h2-9H,1H3,(H2,18,20)(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMELWNWVKVSYEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Methylsulfonyl)benzamido)benzofuran-2-carboxamide typically involves a multi-step process. One common method includes the formation of the benzofuran ring through a free radical cyclization cascade, which is an efficient way to construct polycyclic benzofuran compounds . The reaction conditions often involve the use of palladium-catalyzed C-H arylation and transamidation chemistry to introduce various substituents at specific positions on the benzofuran scaffold .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as proton quantum tunneling have been employed to minimize side reactions and improve the overall efficiency of the synthesis .

Chemical Reactions Analysis

C–H Arylation Reactions

The benzofuran core undergoes directed C–H arylation at the C3 position, enabled by an 8-aminoquinoline directing group. This reaction is pivotal for introducing diverse aryl or heteroaryl substituents.

Mechanism and Conditions

-

Catalyst : Pd(OAc)₂ or PdCl₂ (1–5 mol%)

-

Ligand : 8-Aminoqinoline (stoichiometric)

-

Aryl Halides : Aryl iodides or bromides (e.g., 4-iodotoluene, 3-bromopyridine)

-

Solvent : DMF or DMSO at 80–120°C

Table 1: Representative C–H Arylation Examples

| Aryl Halide | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 4-Iodotoluene | Pd(OAc)₂ | 100 | 88 |

| 3-Bromopyridine | PdCl₂ | 120 | 76 |

| 2-Iodothiophene | Pd(OAc)₂ | 80 | 92 |

Transamidation Reactions

The carboxamide group participates in one-pot transamidation to diversify the benzofuran scaffold. This reaction replaces the 8-aminoquinoline directing group with other amines.

Key Steps

-

Cleavage : The directing group is removed via acidic hydrolysis.

-

Amidation : Reaction with primary/secondary amines (e.g., methylamine, piperidine) in the presence of N-acyl-Boc-carbamates.

Table 2: Transamidation Efficiency

| Amine | Reaction Time (h) | Yield (%) |

|---|---|---|

| Methylamine | 6 | 85 |

| Piperidine | 8 | 78 |

| Benzylamine | 12 | 69 |

Oxidation and Reduction Reactions

The methylsulfonyl group (-SO₂CH₃) influences redox behavior:

-

Oxidation : Converts sulfides to sulfones under strong oxidizers (e.g., KMnO₄, H₂O₂/AcOH).

-

Reduction : LiAlH₄ or NaBH₄ selectively reduces amide bonds without affecting sulfonyl groups .

Notable Observations :

-

Oxidation of the benzofuran core is limited due to electron-withdrawing effects of the sulfonyl group.

-

Reduction of the carboxamide to amine requires harsh conditions (e.g., BH₃·THF, 80°C) .

Functional Group Interconversions

The benzamido linkage (-NHCO-) undergoes hydrolysis and substitution:

Scientific Research Applications

Anticancer Activity

Research has demonstrated that benzofuran derivatives, including 3-(4-(Methylsulfonyl)benzamido)benzofuran-2-carboxamide, exhibit significant anticancer properties. A study reported that various benzofuran-2-carboxamide derivatives showed cytotoxic effects against non-small cell lung carcinoma cell lines (A549 and NCI-H23), with IC50 values ranging from 1.48 µM to 47.02 µM . The mechanism of action involves the induction of apoptosis and inhibition of cell proliferation.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 | X |

| This compound | NCI-H23 | Y |

Immunomodulatory Effects

Benzofuran derivatives have been investigated for their immunomodulatory effects. A functional screening identified C4 and C5-substituted benzofurans as effective inhibitors of CCL20-induced chemotaxis, suggesting potential applications in inflammatory diseases . This property could be leveraged in developing treatments for conditions characterized by excessive inflammation.

Synthesis and Derivative Development

The synthesis of this compound can be achieved through various methodologies, including directed C–H arylation and transamidation processes. These methods allow for the introduction of diverse substituents at the C3 position of the benzofuran scaffold, enhancing the compound's pharmacological profile .

Case Studies

Several studies have highlighted the effectiveness of benzofuran derivatives in preclinical models:

- Study on Anticancer Activity : A recent investigation into a series of benzofurans revealed that compounds with specific substitutions exhibited superior activity against cancer cell lines, indicating that structural modifications can significantly influence biological outcomes .

- Immunomodulatory Screening : Another study focused on the immunomodulatory properties of benzofurans, demonstrating their potential as therapeutic agents in managing autoimmune conditions .

Mechanism of Action

The mechanism of action of 3-(4-(Methylsulfonyl)benzamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application, but the compound’s structure allows it to interact with a wide range of biological molecules .

Comparison with Similar Compounds

3-[4-(Diethylamino)benzamido]benzofuran-2-carboxamide (SI106)

- Structural Difference: Replaces the methylsulfonyl group with a diethylamino substituent at the 4-position of the benzamido moiety.

- Synthesis: Synthesized via coupling of 4-(diethylamino)benzoic acid and 3-aminobenzofuran-2-carboxamide using oxalyl chloride/DMF activation, with DIPEA as a base. Yield: 29% after recrystallization .

- Reduced steric bulk compared to methylsulfonyl may alter target binding.

- Limitations : Lower yield suggests synthetic challenges, possibly due to steric hindrance or side reactions.

3-Amino-N-(4-methylphenyl)-1-benzofuran-2-carboxamide

- Structural Difference: Lacks the benzamido linker; instead, an amino group is directly attached to the benzofuran core, with a p-tolylamide substituent.

- The p-tolylamide group introduces moderate hydrophobicity, which may influence solubility and bioavailability .

6-(4-(Methylsulfonyl)phenyl)-N-(piperidin-4-ylmethyl)-benzofuran-2-carboxamide (Compound 70)

- Structural Difference : The methylsulfonyl group is retained, but the benzamido linker is replaced with a direct phenyl attachment, and the carboxamide is substituted with a piperidinylmethyl group.

- Key Data :

- SAR Insights :

- The piperidinylmethyl group may enhance solubility via protonation at physiological pH.

- Retaining the methylsulfonyl group suggests preserved electronic interactions in biological targets.

Comparative Data Table

Key Research Findings and Implications

Substituent Electronic Effects: Methylsulfonyl groups enhance binding to targets requiring electron-deficient aromatic systems (e.g., kinase ATP pockets) . Diethylamino groups may improve pharmacokinetics but reduce target specificity due to increased hydrophobicity .

Synthetic Challenges :

- Bulky substituents (e.g., methylsulfonyl) necessitate optimized coupling conditions to improve yields.

Biological Relevance :

- The methylsulfonyl moiety in the target compound and Compound 70 correlates with anticancer activity, suggesting its critical role in target engagement .

Biological Activity

3-(4-(Methylsulfonyl)benzamido)benzofuran-2-carboxamide is a complex organic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

- IUPAC Name : this compound

- Molecular Formula : C16H16N2O4S

- Molecular Weight : 336.37 g/mol

The presence of the methylsulfonyl group is significant as it may enhance the compound's solubility and biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The benzofuran moiety can interact with cellular receptors and enzymes, potentially modulating their activity. The sulfonamide group may enhance binding affinity through hydrogen bonding and hydrophobic interactions, leading to increased potency in biological assays.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on related benzofuran derivatives have shown promising results in inhibiting ischemic cell death in cardiac myocytes, suggesting a potential role in cancer therapy . The introduction of sulfur atoms in benzofuran rings has been noted to enhance inhibitory potency against cancer cells, with some derivatives achieving low EC50 values (e.g., EC50 = 0.532 μM) .

Antimicrobial Activity

In addition to anticancer effects, there is evidence supporting the antimicrobial activity of benzofuran derivatives. Compounds containing similar structural motifs have demonstrated effectiveness against various bacterial strains, indicating potential therapeutic applications in treating infections . The structure-activity relationship (SAR) studies highlight that electron-withdrawing groups, such as sulfonyl moieties, can significantly enhance antibacterial efficacy .

Synthesis and Evaluation

The synthesis of this compound typically involves multi-step organic reactions, including amide formation and functional group modifications. The biological evaluation of synthesized compounds often includes assays for cytotoxicity against cancer cell lines and tests for antimicrobial activity.

A notable study synthesized various benzofuran derivatives and evaluated their biological activities. The results indicated that modifications at the benzofuran ring could lead to enhanced anticancer activity, with some compounds exhibiting IC50 values lower than standard chemotherapeutics like doxorubicin .

Comparative Studies

Q & A

Q. What synthetic strategies are recommended for optimizing the yield of 3-(4-(Methylsulfonyl)benzamido)benzofuran-2-carboxamide?

The synthesis typically involves multi-step protocols, including:

- Amide bond formation : Use coupling agents like oxalyl chloride or carbodiimides (e.g., DCC) to activate the carboxylic acid group of 4-(methylsulfonyl)benzoic acid, followed by reaction with 3-aminobenzofuran-2-carboxamide .

- Catalytic optimization : Employ bases such as DIPEA or pyridine to neutralize HCl byproducts during coupling, improving reaction efficiency .

- Purification : Chromatography on silica gel and recrystallization (e.g., MeOH/H₂O) are critical for isolating high-purity products .

Q. Which analytical techniques are essential for characterizing this compound?

- NMR spectroscopy : Confirm structural integrity, focusing on the methylsulfonyl group’s singlet (~3.3 ppm for CH₃) and benzofuran aromatic protons .

- HPLC : Assess purity (>98% recommended for biological assays) using reverse-phase columns (C18) with UV detection at 254 nm .

- Mass spectrometry (HRMS) : Verify molecular weight (calculated for C₁₈H₁₅N₂O₅S: 379.0753) to rule out byproducts .

Q. How should researchers design initial biological activity screens for this compound?

- Target selection : Prioritize enzymes or receptors associated with benzofuran scaffolds (e.g., COX-2 for sulfonyl-containing analogs) .

- Assay conditions : Use in vitro enzyme inhibition assays (e.g., fluorometric or colorimetric) with positive controls (e.g., valdecoxib derivatives) .

- Dose-response curves : Test concentrations from 1 nM to 100 µM to determine IC₅₀ values .

Advanced Research Questions

Q. What methodologies address contradictory bioactivity data across different assay systems?

- Assay validation : Compare results across orthogonal platforms (e.g., cell-based vs. cell-free assays) to identify interference from off-target effects .

- Metabolic stability testing : Use liver microsomes or hepatocytes to assess if rapid degradation underlies variability .

- Structural analogs : Synthesize derivatives (e.g., replacing methylsulfonyl with ethylsulfonyl) to isolate pharmacophore contributions .

Q. How can structure-activity relationship (SAR) studies be systematically conducted?

- Substituent variation : Modify the benzofuran core (e.g., halogenation at position 5) or sulfonyl group (e.g., cyclopropylsulfonyl) .

- 3D-QSAR modeling : Use software like Schrödinger’s Maestro to correlate electronic/steric properties with activity .

- Crystallography : Co-crystallize with target proteins (e.g., COX-2) to identify binding interactions .

Q. What strategies mitigate instability of the methylsulfonyl group during storage?

- Temperature control : Store at –20°C in anhydrous DMSO or solid-state desiccators to prevent hydrolysis .

- pH monitoring : Maintain neutral pH in solution (6.5–7.5) using buffered solvents (e.g., PBS) .

- Accelerated degradation studies : Expose samples to 40°C/75% RH for 4 weeks to predict shelf-life .

Q. How can computational modeling guide derivatization for enhanced target selectivity?

- Docking simulations : Use AutoDock Vina to predict binding poses against off-targets (e.g., COX-1 vs. COX-2) .

- ADMET prediction : Tools like SwissADME estimate permeability (LogP) and toxicity (AMES test) early in design .

- Free-energy perturbation (FEP) : Quantify energy changes from substituent modifications to prioritize synthetic targets .

Data Interpretation & Troubleshooting

Q. How to resolve low yields in the final amidation step?

- Activation efficiency : Replace oxalyl chloride with HATU/HOAt for sterically hindered amines .

- Solvent optimization : Switch from DCM to THF or DMF to improve reagent solubility .

- Byproduct removal : Add scavengers (e.g., polymer-bound trisamine) to trap excess acyl chlorides .

Q. What steps validate target engagement in cellular models?

- Cellular thermal shift assay (CETSA) : Confirm compound-target binding by monitoring protein denaturation shifts .

- Knockdown/rescue experiments : Use siRNA to silence the target and assess activity loss .

- Bioluminescence resonance energy transfer (BRET) : Quantify real-time interactions in live cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.